m-PEG8-O-alkyne
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Overview
Description
m-PEG8-O-alkyne: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound contains an alkyne group, which allows it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-O-alkyne typically involves the reaction of a PEG derivative with an alkyne-containing reagent. The reaction conditions often include the use of a copper catalyst to facilitate the azide-alkyne cycloaddition. The process is carried out under mild conditions to ensure the stability of the PEG chain .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in liquid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: m-PEG8-O-alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the formation of a triazole ring by reacting the alkyne group with an azide group .
Common Reagents and Conditions:
Reagents: Copper catalyst, azide-containing molecules
Conditions: Mild temperatures, typically room temperature, and the presence of a copper catalyst
Major Products: The major product formed from the reaction of this compound with azide-containing molecules is a triazole-linked compound. This product is often used as a linker in the synthesis of PROTACs .
Scientific Research Applications
Chemistry: m-PEG8-O-alkyne is widely used in the field of synthetic chemistry for the preparation of complex molecules. Its ability to undergo click chemistry reactions makes it a valuable tool for the synthesis of various compounds, including PROTACs .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids. The compound’s PEG chain enhances the solubility and stability of the modified biomolecules, making them suitable for various biological applications .
Medicine: this compound is used in the development of targeted therapies, particularly in the synthesis of PROTACs. These chimeric molecules can selectively degrade target proteins, offering a novel approach to treating diseases such as cancer .
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its ability to form stable linkages with other molecules makes it a valuable component in various industrial applications .
Mechanism of Action
m-PEG8-O-alkyne exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The alkyne group in the compound reacts with azide-containing molecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making this compound a valuable tool in the synthesis of complex molecules .
Comparison with Similar Compounds
m-PEG4-O-alkyne: A shorter PEG chain variant of m-PEG8-O-alkyne, used in similar applications but with different solubility and stability properties.
m-PEG12-O-alkyne: A longer PEG chain variant, offering enhanced solubility and stability compared to this compound.
m-PEG8-N3: An azide-containing PEG derivative, used in click chemistry reactions with alkyne-containing molecules
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in the synthesis of PROTACs and other complex molecules .
Biological Activity
m-PEG8-O-alkyne, a polyethylene glycol (PEG)-based compound, is increasingly recognized for its significant biological activity, particularly in the fields of drug delivery and bioconjugation. The compound features a terminal alkyne group that facilitates its participation in click chemistry reactions, notably with azides, to form stable triazole linkages. This article explores the biological properties of this compound, including its synthesis, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of an 8-unit PEG chain linked to an alkyne functional group. This structure imparts several advantageous properties:
- Hydrophilicity : The PEG moiety enhances solubility in aqueous environments, making it suitable for biological applications.
- Biocompatibility : Exhibits low toxicity and high compatibility with biological systems, essential for therapeutic applications .
- Reactivity : The terminal alkyne allows for efficient conjugation with azide-functionalized molecules through click chemistry, producing stable triazole bonds that mimic amide bonds in biological systems.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of PEG Backbone : Starting from a suitable PEG precursor.
- Introduction of Alkyne Group : This can be achieved through various chemical reactions, including substitution reactions that yield the desired terminal alkyne functionality.
- Purification and Characterization : The final product is purified and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity .
Biological Applications
This compound has a wide range of applications in biological research and therapeutic development:
- Bioconjugation : Utilized for attaching drugs or biomolecules to surfaces or other macromolecules via click chemistry. This property is particularly valuable in creating complex biomolecular architectures necessary for advanced therapeutic strategies.
- Drug Delivery Systems : Its ability to form stable linkages with therapeutic agents enhances drug delivery efficiency. For instance, studies have shown that this compound can be used to improve the solubility and bioavailability of poorly soluble drugs .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in various applications:
- Cytotoxicity Studies : Research demonstrated that conjugates formed using this compound exhibited low cytotoxicity while effectively delivering therapeutic agents like methotrexate (MTX) into resistant cancer cells. These conjugates showed improved cellular uptake compared to free drugs, indicating enhanced therapeutic potential .
- siRNA Delivery : In a study focused on small interfering RNA (siRNA) delivery systems, cationic polymers synthesized using alkyne-azide click chemistry demonstrated effective binding and delivery capabilities without significant cytotoxic effects. The polymers were designed to optimize interactions with siRNAs, showcasing the versatility of this compound in gene therapy applications .
- Immunological Activity : Another study explored the immunological effects of compounds linked via this compound. It was found that these compounds could modulate cytokine production in immune cells, suggesting potential applications in immunotherapy .
Comparative Analysis
To further illustrate the unique properties of this compound relative to similar compounds, the following table summarizes key features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | PEG backbone with terminal alkyne | Low toxicity, high biocompatibility |
Propargyl-Polyethylene Glycol | Terminal propargyl group | Versatile for various click reactions |
Azide-Polyethylene Glycol | Terminal azide group | Complements alkyne for click chemistry |
Propargyl-PEG-NHS Ester | NHS ester functional group | Useful for amine coupling |
Propargyl-PEG-Silane | Silane group for surface modification | Enhances surface attachment |
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O9/c1-3-4-22-7-8-24-11-12-26-15-16-28-19-20-29-18-17-27-14-13-25-10-9-23-6-5-21-2/h1H,4-20H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINQERKXPDHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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